28-Demethyl-beta-amyrone
CAS No.: 73493-60-4
Cat. No.: VC0149828
Molecular Formula: C29H46O
Molecular Weight: 410.686
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73493-60-4 |
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Molecular Formula | C29H46O |
Molecular Weight | 410.686 |
IUPAC Name | (4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one |
Standard InChI | InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3/t19-,20-,22+,23-,27+,28-,29-/m1/s1 |
Standard InChI Key | QQKXTWZLGUEVGX-DICJWPJSSA-N |
SMILES | CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
The chemical name of 28-Demethyl-beta-amyrone is (4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a-tetradecahydropicen-3-one . This nomenclature reflects its stereochemical configuration and functional groups. The compound's structure can be visualized using its SMILES notation: CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C
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The structure is based on a tetracyclic framework typical of triterpenoids. The absence of the methyl group at the C-28 position differentiates it from beta-amyrone and contributes to its distinct physicochemical properties.
Physical Description
28-Demethyl-beta-amyrone is typically available as a powder with high purity (>98%) . It exhibits stability under recommended storage conditions (-20°C for long-term storage) . Solubility data indicate compatibility with solvents such as chloroform, dichloromethane (DCM), ethyl acetate (EtOAc), dimethyl sulfoxide (DMSO), and acetone .
Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 410.68 g/mol | |
Purity | >98% | |
Physical State | Powder | |
Solubility | Chloroform, DCM, EtOAc | |
Storage Conditions | -20°C (powder), -80°C (solution) |
Methods of Synthesis and Extraction
Natural Extraction
The primary source of 28-Demethyl-beta-amyrone is the leaves of Cyclocarya paliurus . Extraction typically involves solvent systems such as chloroform or ethyl acetate to isolate triterpenoids from plant material. These solvents are chosen for their ability to dissolve non-polar compounds effectively.
Synthetic Approaches
Synthetic methods for producing amyrone derivatives often involve oxidation reactions starting from precursors like beta/alpha-amyrin or their acetate forms . For instance:
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Beta/alpha-amyrin acetate can be oxidized using Jones' reagent in acetone to yield amyrones .
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Further modifications may involve selective demethylation at specific positions to produce derivatives like 28-Demethyl-beta-amyrone.
These procedures are monitored using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR) .
Analytical Techniques
Characterization of synthesized or extracted compounds relies on advanced analytical methods:
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GC-MS: Used for identifying triterpenoids based on retention times and mass spectra .
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IR Spectroscopy: Provides information on functional groups present in the molecule .
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Liquid Chromatography-Mass Spectrometry (LC-MS): Enables precise quantification and structural elucidation .
Pharmacological Applications
Obesity Management
Recent studies have highlighted the role of beta-amyrone derivatives in obesity management through their interaction with key signaling pathways . Molecular docking tests reveal that compounds like beta-amyrone bind stably to proteins involved in the PPAR signaling pathway (e.g., PPARA, PPARD) . These interactions regulate lipid metabolism and adipogenesis.
Additionally, beta-amyrone exhibits inhibitory effects on proteins within the PI3K-Akt pathway (e.g., AKT1), which are implicated in cellular growth and inflammation responses associated with obesity .
Other Therapeutic Applications
Beyond obesity and inflammation:
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Amyrone derivatives are being explored for their antioxidant activities.
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Their role as intermediates in synthesizing other pharmacologically active compounds is under investigation.
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